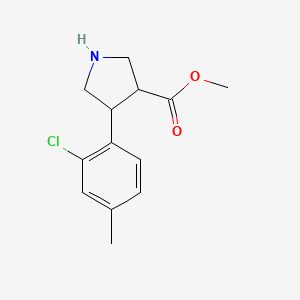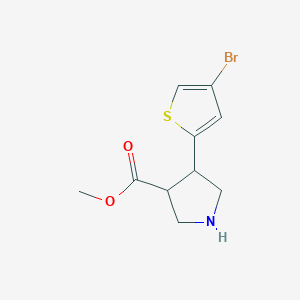
1-(2-Azidoethyl)-3,4-diethoxypyrrolidine
Übersicht
Beschreibung
Azido compounds, such as “1-(2-Azidoethyl)-3,4-diethoxypyrrolidine”, are a class of organic compounds that contain an azido functional group (-N3). They are used in various fields due to their high reactivity, which makes them useful for chemical synthesis .
Synthesis Analysis
Aziridines, which are three-membered nitrogen-containing cyclic molecules, can be synthesized by coupling amines and alkenes via an electrogenerated dication . This approach expands the scope of readily accessible N-alkyl aziridine products .
Molecular Structure Analysis
The molecular structure of azido compounds can be complex and varies depending on the specific compound. For example, the compound “(2-Azidoethyl)benzene” has a molecular formula of C8H9N3 .
Chemical Reactions Analysis
Aziridines are known for their substantial ring strain and resultant proclivity towards ring-opening reactions, making them versatile precursors of diverse amine products .
Physical and Chemical Properties Analysis
The physical and chemical properties of azido compounds can vary greatly. For example, the compound “1-(2-azidoethyl) pyrrolidine (AZEP)” has been found to have a density and dynamic viscosity that varies over the temperature range from 273.15 K to 373.15 K .
Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry
Research has focused on the synthesis and stereochemical analysis of tetrasubstituted pyrrolidines, which are obtained from reductions of various diethoxycarbonyl pyrrolidines. The relative configurations of these pyrrolidines are determined through chemical interconversions and spectroscopic methods, such as 1H NMR and 13C NMR, offering valuable data for structural assignments of pyrrolidine derivatives (Rozing, Koning, & Huisman, 2010).
Catalytic Asymmetric Reactions
Studies have demonstrated the effectiveness of Lewis acid-Lewis acid cooperative catalysis in catalytic asymmetric aza-Michael reactions, utilizing heterobimetallic complexes. This approach facilitates the synthesis of chiral aziridines and beta-amino acids, broadening the substrate scope to include carboxylic acid derivatives and showcasing the application of pyrrolidine derivatives in enantioselective synthesis (Yamagiwa, Qin, Matsunaga, & Shibasaki, 2005).
Novel Synthetic Methodologies
Innovative methods for synthesizing α-arylpyrrolidines involve acid-catalyzed cyclization of diethoxybutylureas with phenols, leading to N-alkyl-2-arylpyrrolidine-1-carboxamides. This process highlights the mild reaction conditions and the absence of expensive reagents or catalysts, indicating the utility of pyrrolidine derivatives in synthesizing complex molecules under cost-effective conditions (Gazizov et al., 2015).
Chemoselective Synthesis
The condensation and subsequent reductive cyclization of bis-silyl enol ethers with azido derivatives allow for the regio- and diastereoselective synthesis of alkylidene-4-methoxypyrrolidines. This methodology emphasizes the role of pyrrolidine derivatives in the chemoselective synthesis of functionalized pyrroles and indoles, showcasing the versatility of these compounds in organic synthesis (Bellur, Görls, & Langer, 2005).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-azidoethyl)-3,4-diethoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2/c1-3-15-9-7-14(6-5-12-13-11)8-10(9)16-4-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUKTVSZWMZCFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478214.png)
![Methyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1478215.png)

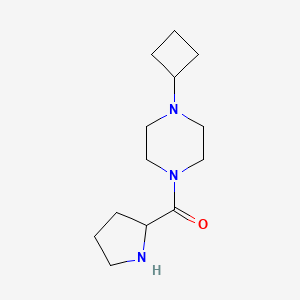
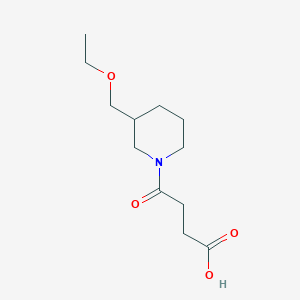
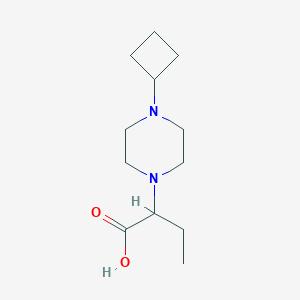
![2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478223.png)
![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B1478224.png)
